molecular formula C23H29NO3 B1665540 (S)-2-ベンジル-3-((3R,4R)-4-(3-ヒドロキシフェニル)-3,4-ジメチルピペリジン-1-イル)プロパン酸 CAS No. 156130-41-5

(S)-2-ベンジル-3-((3R,4R)-4-(3-ヒドロキシフェニル)-3,4-ジメチルピペリジン-1-イル)プロパン酸

カタログ番号: B1665540
CAS番号: 156130-41-5
分子量: 367.5 g/mol
InChIキー: KSBSLJKYJXTATP-WCAVRKLYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ADL-08-0011 is an alvimopan metabolite.

科学的研究の応用

Gastrointestinal Disorders

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid is primarily recognized for its role in the treatment of postoperative ileus. It acts as a selective antagonist of the μ-opioid receptor in the gastrointestinal tract, which helps to restore normal bowel function after surgery. This property is crucial in managing patients who have undergone abdominal surgeries, where opioid use can lead to significant gastrointestinal side effects.

Drug Development

The compound has been studied extensively as a potential therapeutic agent in drug formulations aimed at minimizing the side effects associated with opioid analgesics. Its ability to selectively block μ-opioid receptors in the gut while preserving analgesic effects makes it a valuable candidate for combination therapies.

Case Study: Efficacy in Postoperative Ileus

A study published in The New England Journal of Medicine evaluated the efficacy of Alvimopan in patients undergoing bowel resection. The results indicated a significant reduction in the time to recovery of bowel function compared to placebo groups, demonstrating its potential as a standard care option post-surgery .

Study Population Outcome Reference
Efficacy of AlvimopanPatients post-bowel resectionReduced time to bowel function recoveryNEJM

Case Study: Opioid-Induced Constipation

Another clinical trial investigated the use of (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid in patients with opioid-induced constipation. The findings suggested that the compound effectively alleviated constipation symptoms without compromising pain management .

Study Population Outcome Reference
Opioid-Induced Constipation TreatmentChronic pain patients on opioidsImproved bowel movement frequencyBLD Pharm

作用機序

Target of Action

The primary target of Alvimopan Metabolite is the mu-opioid receptor (MOR) located in the gastrointestinal tract . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, which include analgesia and constipation .

Mode of Action

Alvimopan Metabolite acts as a competitive antagonist at the mu-opioid receptor . It binds to the MOR with a Ki of 0.2 ng/mL . By binding to these receptors, Alvimopan Metabolite blocks the effects of endogenous or exogenous opioid agonists, which typically reduce gastrointestinal motility .

Biochemical Pathways

The antagonism of MOR by Alvimopan Metabolite affects the opioidergic system in the gastrointestinal tract . This system normally reduces gastrointestinal motility when activated by opioids. By blocking this effect, Alvimopan Metabolite can help to restore normal gastrointestinal function .

Pharmacokinetics

Alvimopan Metabolite exhibits a low oral bioavailability of less than 7% . This is due to its high affinity for the peripheral mu-receptor, which leads to slower absorption dependent on dissociation from the receptor . The pharmacokinetics of Alvimopan Metabolite contribute to its selectivity for peripheral receptors .

Result of Action

The antagonism of MOR by Alvimopan Metabolite leads to an acceleration of gastrointestinal recovery following surgeries that involve bowel resection . This is achieved by blocking the opioid-induced reduction in gastrointestinal motility, thereby allowing for a quicker return to normal function .

Action Environment

The action of Alvimopan Metabolite is influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs. Furthermore, the action of Alvimopan Metabolite is restricted to the gastrointestinal tract due to its inability to cross the blood-brain barrier .

生物活性

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid, commonly known as Alvimopan, is a compound with significant biological activity, particularly in the context of gastrointestinal pharmacology. Originally developed for its ability to counteract opioid-induced bowel dysfunction, Alvimopan has garnered attention for its unique mechanism of action and therapeutic potential. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Basic Information

  • Chemical Name : (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
  • CAS Number : 156130-41-5
  • Molecular Formula : C23H29NO3
  • Molecular Weight : 367.48 g/mol
  • Melting Point : 210-213 °C
  • Solubility : Soluble in DMSO

Structural Characteristics

The compound features a piperidine ring with hydroxyphenyl and dimethyl substituents that contribute to its pharmacological profile. The stereochemistry at the piperidine and propanoic acid moieties is critical for its biological activity.

PropertyValue
Melting Point210-213 °C
SolubilitySoluble in DMSO
Molecular Weight367.48 g/mol

Alvimopan acts primarily as a selective antagonist of the μ-opioid receptor in the gastrointestinal tract. Unlike other opioids that can exacerbate constipation by activating these receptors, Alvimopan inhibits their action specifically in the gut without affecting central analgesic pathways. This selectivity is vital for its application in treating postoperative ileus and opioid-induced constipation.

Pharmacodynamics

  • Opioid Receptor Antagonism : Alvimopan selectively binds to μ-opioid receptors in the gut.
  • Gastrointestinal Motility : By blocking these receptors, it enhances gastrointestinal motility and accelerates recovery of bowel function post-surgery.
  • Safety Profile : It has a favorable safety profile with minimal systemic absorption, reducing the risk of central nervous system side effects.

Efficacy in Postoperative Ileus

Several clinical trials have demonstrated the efficacy of Alvimopan in reducing the duration of postoperative ileus:

  • Study Design : A randomized controlled trial involving patients undergoing bowel resection surgery.
    • Results : Patients receiving Alvimopan experienced a significant reduction in time to recovery of bowel function compared to placebo.
    • Findings : The median time to first bowel movement was reduced by approximately 1 day.
  • Long-term Safety Study :
    • Objective : To evaluate long-term safety in patients with chronic pain requiring opioid therapy.
    • Results : No significant adverse effects were reported over a 12-week period of use.

Case Study Insights

A case study involving a patient recovering from colorectal surgery highlighted the practical benefits of Alvimopan:

  • Patient Profile : A 65-year-old male with a history of opioid use for chronic pain.
  • Intervention : Administered Alvimopan postoperatively.
  • Outcome : The patient resumed normal bowel function within 24 hours, significantly improving his recovery experience.

特性

IUPAC Name

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBSLJKYJXTATP-WCAVRKLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433261
Record name (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156130-41-5
Record name ADL-08-0011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156130415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADL-08-0011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1G16537O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 2
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 3
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 4
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 5
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
Reactant of Route 6
(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。